molecular formula C27H40O9 B12795654 Ajugamarin E 1 CAS No. 123297-94-9

Ajugamarin E 1

Cat. No.: B12795654
CAS No.: 123297-94-9
M. Wt: 508.6 g/mol
InChI Key: RNYBHVLREIXMCA-YTEGUBOOSA-N
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Description

Ajugamarin E 1 is a diterpene lactone isolated from the whole plants of Ajuga ciliata This compound belongs to the neo-clerodane diterpenoids, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

Ajugamarin E 1 can be isolated from the whole plants of Ajuga ciliata using a series of extraction and purification steps. The raw material, Herba Ajugae, is pulverized into fine particles and subjected to supercritical CO2 extraction at temperatures ranging from 30°C to 60°C under high pressure . The extract is then purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Ajuga ciliata plants, followed by harvesting and processing using the aforementioned extraction and purification methods. The use of supercritical CO2 extraction is preferred due to its efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

Ajugamarin E 1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Ajugamarin E 1 has a wide range of scientific research applications, including:

Mechanism of Action

Ajugamarin E 1 exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, modulating their activity and leading to the observed biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Ajugamarin E 1 is compared with other neo-clerodane diterpenoids isolated from Ajuga species, such as Ajugamarin A1, Ajugamarin G1, and Ajugaciliatins. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .

Conclusion

This compound is a fascinating compound with diverse chemical and biological properties Its unique structure and reactivity make it a valuable subject of study in various scientific fields, including chemistry, biology, medicine, and industry

Properties

CAS No.

123297-94-9

Molecular Formula

C27H40O9

Molecular Weight

508.6 g/mol

IUPAC Name

[2-[(1S,2R,4S,4aR,8R,8aR)-4-acetyloxy-8-hydroxy-4a-(hydroxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate

InChI

InChI=1S/C27H40O9/c1-6-15(2)24(32)36-20(18-10-22(31)33-12-18)11-25(5)16(3)9-21(35-17(4)29)27(13-28)23(25)19(30)7-8-26(27)14-34-26/h10,15-16,19-21,23,28,30H,6-9,11-14H2,1-5H3/t15?,16-,19-,20?,21+,23-,25+,26?,27-/m1/s1

InChI Key

RNYBHVLREIXMCA-YTEGUBOOSA-N

Isomeric SMILES

CCC(C)C(=O)OC(C[C@]1([C@@H](C[C@@H]([C@@]2([C@@H]1[C@@H](CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4

Canonical SMILES

CCC(C)C(=O)OC(CC1(C(CC(C2(C1C(CCC23CO3)O)CO)OC(=O)C)C)C)C4=CC(=O)OC4

Origin of Product

United States

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